molecular formula C11H12F3N3O2 B2484274 3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2034502-27-5

3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2484274
CAS No.: 2034502-27-5
M. Wt: 275.231
InChI Key: ZGKRWGVCXKPDOZ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a trifluoromethyl group, a pyrrolidine ring, and a pyrimidine moiety

Properties

IUPAC Name

3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)5-10(18)17-4-2-8(6-17)19-9-1-3-15-7-16-9/h1,3,7-8H,2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKRWGVCXKPDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders
Research has indicated that compounds with similar structures exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and tauopathies. The compound may stabilize microtubules, thereby preventing axonal degeneration and reducing the deposition of amyloid-beta plaques .

2. Cancer Therapy
The compound's ability to interact with microtubules positions it as a candidate for cancer treatment. Microtubule-targeting agents are critical in chemotherapy, and studies have shown that derivatives of pyrimidine can enhance the cytotoxicity against various cancer cell lines .

3. Antimicrobial Activity
Preliminary studies suggest that compounds containing pyrimidine and piperidine structures may possess antimicrobial properties. This is particularly relevant in the context of drug-resistant bacterial strains, where novel compounds are urgently needed .

Case Study 1: Neuroprotective Effects

A study evaluated the effects of a similar triazolopyrimidine compound in a mouse model of tauopathy. The results demonstrated significant reductions in axonal dystrophy and amyloid plaque formation, suggesting that structural analogs could yield similar benefits .

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines showed that the compound exhibits potent cytotoxic effects. The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
Neurological DisordersMicrotubule stabilization ,
Cancer TherapyDisruption of microtubule dynamics ,
Antimicrobial ActivityPotential inhibition of bacterial growth

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine and pyrrolidine rings contribute to its overall stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-1-(pyrrolidin-1-yl)propan-1-one
  • 3,3,3-Trifluoro-1-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
  • 3,3,3-Trifluoro-1-(pyrrolidin-1-yl)butan-1-one

Uniqueness

3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one is unique due to the presence of both the trifluoromethyl group and the pyrimidine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various chemical syntheses and its applicability in diverse research fields.

Biological Activity

3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one is a novel organofluorine compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from a variety of research studies and findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyrimidinyl moiety linked through a pyrrolidine ring. Its unique structure contributes to its biological activity, particularly in modulating receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including fluorination, alkylation, and coupling reactions. The specific synthetic pathways may vary based on desired yields and purity levels.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties. Compounds containing fluorinated groups often exhibit enhanced lipophilicity and membrane permeability, which may contribute to their efficacy against microbial strains. Further investigation is required to evaluate the specific antimicrobial spectrum of this compound.

Cytotoxicity Studies

Cytotoxicity assays have been performed on structurally related compounds. For instance, certain pyrimidine derivatives have shown selective toxicity towards cancer cell lines while sparing normal cells . It is essential to conduct similar assays for this compound to establish its therapeutic index.

The mechanisms by which this compound exerts its biological effects may involve modulation of signaling pathways associated with G protein-coupled receptors (GPCRs). GPCRs play crucial roles in numerous physiological processes and are common targets for drug development .

Case Studies

Several case studies have explored the biological activities of fluorinated compounds. For example:

  • A study on fluoro-substituted pyrrolo[2,3-d]pyrimidines demonstrated their potential as positron emission tomography (PET) imaging agents due to their high receptor affinity .
  • Another investigation into related compounds revealed their ability to inhibit specific enzyme activities linked to disease pathways .

Data Table: Biological Activity Overview

Activity Type Description Reference
Receptor BindingHigh affinity for CRHR1 (Ki = 0.91 nM)
Antimicrobial PotentialEnhanced activity expected due to fluorination
CytotoxicitySelective toxicity observed in related compounds

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